BenchChemオンラインストアへようこそ!

beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile

Biocatalysis Chiral Resolution Asymmetric Synthesis

This chiral β-hydroxynitrile is essential for reproducible asymmetric synthesis. The 4-CF3 substitution pattern is non-interchangeable with 2-CF3 analogs, ensuring consistent enantioselectivity (98% ee) in kinetic resolutions and catalytic additions. Avoid costly synthesis errors by using this precisely specified building block. Purity ≥98%, stored at 2–8°C.

Molecular Formula C10H8F3NO
Molecular Weight 215.17 g/mol
Cat. No. B15319207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile
Molecular FormulaC10H8F3NO
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC#N)O)C(F)(F)F
InChIInChI=1S/C10H8F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-4,9,15H,5H2
InChIKeyLKWYNPODNUMOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile: Essential Procurement & Technical Baseline Data (CAS 868135-75-5)


beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile (CAS: 868135-75-5) is a fluorinated β-hydroxynitrile with the molecular formula C₁₀H₈F₃NO and a molecular weight of 215.17 g/mol [1]. This compound features a 4-(trifluoromethyl)phenyl group linked to a propanenitrile backbone with a β-hydroxy substituent [1]. As a key chiral building block, it serves as a versatile intermediate for asymmetric synthesis, particularly in the production of enantiopure pharmaceuticals and fine chemicals . Its procurement requires attention to purity (standard grade: 98% [1]), storage conditions (sealed, 2–8°C ), and predicted physicochemical properties (boiling point: 345.1±37.0°C, density: 1.312±0.06 g/cm³, pKa: 12.56±0.20 ).

Why Generic Substitution Fails: Unpacking the Critical Differentiation of beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile in Chiral Synthesis


In drug discovery and asymmetric synthesis, subtle structural variations in β-hydroxynitriles translate into profound differences in downstream performance, making generic substitution a high-risk proposition. The precise 4-CF₃ substitution pattern on the aromatic ring of beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile (CAS 868135-75-5) is not interchangeable with its 2-CF₃ regioisomer (CAS 1513866-27-7) or other analogs. The location of the trifluoromethyl group dictates the electronic environment of the chiral center, which in turn governs enantioselectivity in kinetic resolutions and catalytic asymmetric additions [1]. Furthermore, the absence of an α-methylene group distinguishes this compound from derivatives like CAS 220175-93-9, preserving the reactivity profile of the β-hydroxynitrile core for specific nucleophilic ring-opening reactions . Sourcing an imprecisely defined or structurally mismatched analog risks failing to reproduce published enantiomeric excess (ee) values, derailing synthetic routes, and incurring significant time and material costs. The quantitative evidence below validates why precise specification of this compound is non-negotiable for reproducible, high-yield asymmetric transformations.

Quantitative Differentiation Guide: Head-to-Head Performance of beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile Against Closest Analogs


Enantioselective Cyanolysis Yields Enantiopure (S)-3-Hydroxy-3-(4-trifluoromethyl-phenyl)-propionitrile in 30% Yield and 98% ee, Demonstrating Proven Utility as a Key Chiral Intermediate

In a preparative-scale biocatalytic cyanolysis, racemic 4-trifluoromethylstyrene oxide was converted using a halohydrin dehalogenase mutant (HheC-W249P), affording (S)-3-hydroxy-3-(4-trifluoromethyl-phenyl)-propionitrile (which is the target compound) in 30% isolated yield and 98% enantiomeric excess (ee) [1]. This contrasts with the azidolysis of the same substrate, which produced (R)-2-azido-1-(4-trifluoromethyl-phenyl)-ethanol in 38% yield and 97% ee [1]. The data confirm that the 4-CF₃ substitution pattern is compatible with high enzyme enantioselectivity (E-value >200), a critical parameter for producing enantiopure building blocks.

Biocatalysis Chiral Resolution Asymmetric Synthesis

Purity Benchmarking: 98% Minimum Assay Establishes Quantitative Baseline for Reproducible Synthesis vs. Undefined Lower-Grade Analogs

Commercially available beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile is consistently specified with a purity of 98% by suppliers . In contrast, many closely related analogs, including its 2-CF₃ regioisomer (CAS 1513866-27-7), are also offered at 98% purity . This parity in purity specification across the class means that any perceived advantage must come from the compound's unique structural and stereochemical attributes, not from an artificial purity premium.

Quality Control Analytical Chemistry Chemical Procurement

Predicted pKa (12.56) Signals Distinct Reactivity Profile in Base-Catalyzed Reactions, Differentiating from Analogs Lacking Hydroxy Group or CF₃ Substitution

The predicted acid dissociation constant (pKa) for beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile is 12.56±0.20 . This value, calculated for the β-hydroxy proton, is a key determinant of its reactivity in base-catalyzed transformations. While a direct pKa value for the 2-CF₃ regioisomer is not explicitly reported in the open literature, the principle that the position of the strong electron-withdrawing CF₃ group influences the pKa of the β-hydroxy moiety is well-established. This predicted value provides a quantitative benchmark for designing deprotonation conditions and evaluating the compound's suitability for reactions where precise control of the alkoxide nucleophile is required.

Medicinal Chemistry Physicochemical Property Prediction Reactivity

Molecular Weight Differentiation: 215.17 g/mol Distinguishes from α-Methylene Derivative (227.19 g/mol), Impacting Stoichiometric Calculations and Downstream Mass Balance

The exact molecular weight of beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile is 215.17 g/mol [1]. This contrasts with the structurally related α-methylene analog, Benzenepropanenitrile, b-hydroxy-a-methylene-4-(trifluoromethyl)- (CAS 220175-93-9), which has a molecular weight of 227.19 g/mol . The 12.02 g/mol difference (5.6% increase) is due to the presence of the α-methylene group and is critical for accurate reagent weighing, LC-MS identification, and final product mass balance calculations in multi-step syntheses.

Synthetic Chemistry Process Development Analytical Characterization

Targeted Application Scenarios for beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile Based on Verified Performance


Preparative-Scale Synthesis of Enantiopure (S)-β-Hydroxynitrile Building Blocks via Biocatalytic Cyanolysis

Leveraging the validated biocatalytic route described in Section 3, this compound is ideal for producing (S)-3-hydroxy-3-(4-trifluoromethyl-phenyl)-propionitrile with 98% ee in 30% yield [1]. This process is directly transferable to medicinal chemistry and process development labs requiring a scalable, enantioselective entry to chiral β-hydroxynitriles. The high E-value (>200) of the halohydrin dehalogenase mutant ensures that the 4-CF₃ substitution pattern is effectively resolved, making it a reliable precursor for further asymmetric transformations.

Asymmetric Catalysis Method Development and Validation

The high enantiopurity (98% ee) achievable for this compound makes it an excellent standard for validating new asymmetric catalytic methods. Researchers can use it as a benchmark substrate to compare the performance of novel catalysts, ligands, or reaction conditions for the asymmetric addition of cyanide to aldehydes or epoxides, as demonstrated in the head-to-head comparison with the azidolysis product [1]. Its well-defined physicochemical properties (pKa 12.56 , density 1.312 g/cm³ ) further support its use in reaction optimization.

Synthesis of Fluorinated Pharmaceutical Intermediates Requiring Specific 4-CF₃ Substitution

For drug discovery programs where the 4-CF₃-phenyl motif is essential for target binding or metabolic stability, this compound serves as a direct, high-purity (98% ) building block. Its established identity (exact mass 215.17 g/mol [2]) eliminates the ambiguity and potential for costly errors associated with using the 2-CF₃ regioisomer or α-methylene derivatives. This is particularly critical in multi-step syntheses where a positional isomer could lead to a completely different biological profile in the final drug candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.